Ethyl methyl sulfone is an organic compound with the molecular formula . It belongs to the sulfone family, characterized by the presence of a sulfur atom bonded to two oxygen atoms and carbon chains. Its structure includes an ethyl group () and a methyl group (), contributing to its stability and relatively high flash point. Ethyl methyl sulfone is recognized for its unique properties, including being a polar aprotic solvent, which enhances its utility in various applications, particularly in electrochemistry and organic synthesis .
Ethyl methyl sulfone can be synthesized through oxidation reactions involving ethyl methyl sulfide. A notable reaction is:
This reaction illustrates the transformation of ethyl methyl sulfide into ethyl methyl sulfone using hydrogen peroxide as an oxidizing agent . Other reactions involving ethyl methyl sulfone are under investigation, particularly regarding its interactions with components in lithium-ion battery systems.
The primary method for synthesizing ethyl methyl sulfone involves the oxidation of ethyl methyl sulfide using hydrogen peroxide in the presence of glacial acetic acid as a catalyst. The process typically occurs at temperatures between 60-80 degrees Celsius over a duration of 4-5 hours. The reaction conditions are mild, yielding high purity and efficiency (over 90% yield) after purification steps such as chloroform extraction and vacuum distillation .
Ethyl methyl sulfone finds applications in several fields:
Ethyl methyl sulfone shares structural similarities with other sulfones but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethyl Methyl Sulfone | Polar aprotic solvent; used in lithium-ion batteries | |
Isopropyl Methyl Sulfone | Higher molecular weight; different solvation properties | |
Ethyl Isopropyl Sulfone | Larger size; varied applications in organic synthesis | |
Dimethyl Sulfone | Smaller size; commonly used as a solvent and reagent |
Ethyl methyl sulfone is unique due to its balance of volatility, polarity, and chemical reactivity, making it particularly valuable in electrochemical applications compared to its counterparts .
Ethyl methyl sulfone represents a fundamental organosulfur compound characterized by its distinctive molecular composition and physical properties [1]. The compound possesses the molecular formula C₃H₈O₂S, indicating a composition of three carbon atoms, eight hydrogen atoms, two oxygen atoms, and one sulfur atom [1] [2] [3]. The molecular weight has been precisely determined to be 108.16 grams per mole, with computational chemistry calculations providing a more precise value of 108.024500 daltons for the monoisotopic mass [2] [3].
The compound is officially registered under the Chemical Abstracts Service registry number 594-43-4, which serves as its unique chemical identifier in international databases [1] [2] [4]. According to the International Union of Pure and Applied Chemistry nomenclature system, the preferred systematic name is 1-methylsulfonylethane, though alternative names such as methylsulfonylethane and methanesulfonylethane are also recognized in the literature [2] [4] [5].
Table 1: Fundamental Molecular Properties of Ethyl Methyl Sulfone
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃H₈O₂S | [1] [2] [3] |
Molecular Weight (g/mol) | 108.16 | [1] [2] [3] |
Exact Mass (Da) | 108.024500 | [2] [3] |
CAS Registry Number | 594-43-4 | [1] [2] [3] |
IUPAC Name | 1-methylsulfonylethane | [2] [5] |
Heavy Atom Count | 6 | [2] |
Rotatable Bond Count | 1 | [2] |
The structural architecture of ethyl methyl sulfone is characterized by a central sulfur atom that adopts a tetrahedral geometry, coordinated to four substituents: two oxygen atoms forming double bonds and two carbon-containing groups [1] [6]. The sulfur atom exists in its highest oxidation state of +6, representing the fully oxidized form of organosulfur compounds [7] [8]. This oxidation state results in significant electronic stabilization and contributes to the compound's chemical inertness under standard conditions [9].
The molecular geometry around the central sulfur atom deviates from the ideal tetrahedral angle of 109.5 degrees due to the presence of highly electronegative oxygen atoms [6]. The sulfur-oxygen bonds exhibit substantial double bond character, with bond lengths approximately 1.45 Angstroms, significantly shorter than typical single bonds [10] [11]. The sulfur-carbon bonds maintain standard single bond characteristics with lengths around 1.80 Angstroms [12] [10].
The structural representation using Simplified Molecular Input Line Entry System notation is CCS(=O)(=O)C, clearly indicating the sulfone functional group arrangement [2] [4] [5]. The International Chemical Identifier string InChI=1S/C3H8O2S/c1-3-6(2,4)5/h3H2,1-2H3 provides a complete structural description that enables unambiguous identification of the compound [2] [5].
Table 2: Structural Parameters and Bonding Characteristics
Structural Feature | Value/Description | Notes |
---|---|---|
Central Atom Geometry | Tetrahedral | Distorted from ideal 109.5° |
Sulfur Oxidation State | +6 | Maximum oxidation state |
S-O Bond Length | ~1.45 Å | Double bond character |
S-C Bond Length | ~1.80 Å | Standard single bond |
O-S-O Bond Angle | ~119° | Expanded due to electron repulsion |
C-S-C Bond Angle | ~104° | Compressed tetrahedral |
Ethyl methyl sulfone exhibits limited isomeric diversity due to its structural constraints imposed by the sulfone functional group [13]. The compound does not possess constitutional isomers within the same molecular formula, as the sulfone group restricts alternative connectivity patterns [14]. However, conformational analysis reveals the presence of distinct rotational conformers arising from rotation around the sulfur-carbon bonds [13].
Quantum chemical investigations have identified multiple stable conformers of ethyl methyl sulfone through potential energy surface scanning methods [13]. The conformational landscape is primarily determined by the rotation around the sulfur-carbon bonds, with energy barriers influenced by steric interactions between the ethyl and methyl substituents [13]. The most stable conformer exhibits a staggered arrangement that minimizes repulsive interactions between the substituent groups [13].
Detailed conformational analysis using density functional theory at the ωB97XD/6-311++G(2df,2pd) level has revealed the relative energies and structural parameters of various conformers [13]. The conformational preferences are influenced by the electronic properties of the sulfone group, which restricts free rotation around the sulfur-carbon bonds due to partial double bond character and electrostatic interactions [13].
The population distribution of conformers at room temperature follows Boltzmann statistics, with the most stable conformer representing the predominant species in the gas phase [13]. Spectroscopic studies have provided experimental validation of the theoretical conformational predictions, confirming the presence of multiple conformers in thermal equilibrium [13].
The electronic structure of ethyl methyl sulfone is dominated by the highly polarized sulfur-oxygen bonds that create significant charge separation within the molecule [15] [16]. The sulfur atom carries a formal positive charge due to the electron-withdrawing effect of the oxygen atoms, while the oxygen atoms bear partial negative charges [8]. This charge distribution results in a substantial dipole moment that influences the compound's physical properties and intermolecular interactions [17].
Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the oxygen atoms, while the lowest unoccupied molecular orbital exhibits antibonding character between sulfur and oxygen [11] [18]. The energy gap between these frontier orbitals contributes to the compound's chemical stability and resistance to nucleophilic attack [11].
The topological polar surface area of ethyl methyl sulfone is calculated to be 42.5 square Angstroms, reflecting the polar nature of the sulfone functional group [2]. This parameter influences the compound's solubility characteristics and biological membrane permeability [2]. The computed partition coefficient (XLogP3-AA) of zero indicates balanced hydrophilic and lipophilic properties [2].
Electrostatic potential mapping demonstrates the highly negative electrostatic potential around the oxygen atoms and positive potential around the sulfur center [16]. This charge distribution pattern explains the compound's ability to participate in hydrogen bonding as an acceptor and its behavior as a polar aprotic solvent [16] .
Table 3: Electronic Structure Parameters
Property | Value | Significance |
---|---|---|
Topological Polar Surface Area | 42.5 Ų | Polar character indicator |
XLogP3-AA | 0 | Balanced hydrophilic/lipophilic |
Hydrogen Bond Acceptors | 2 | Oxygen atoms |
Hydrogen Bond Donors | 0 | No available protons |
Formal Charge | 0 | Neutral molecule |
Complexity Index | 105 | Structural complexity measure |
Ethyl methyl sulfone lacks traditional stereogenic centers due to the tetrahedral arrangement around the sulfur atom with only two distinct substituents [2] [20]. The compound does not exhibit optical activity or geometric isomerism under standard conditions [2]. However, the molecular structure does possess elements of chirality that become relevant in specific chemical environments or when incorporated into larger molecular frameworks [20].
The absence of defined stereochemical centers in ethyl methyl sulfone distinguishes it from more complex sulfone derivatives that may contain quaternary carbon centers or multiple chiral elements [20]. The compound serves as a useful building block in asymmetric synthesis where stereochemical control can be achieved through the introduction of additional chiral centers [20].
Conformational stereochemistry plays a role in the compound's three-dimensional structure, with different rotational conformers representing distinct spatial arrangements [13]. While these conformers interconvert rapidly at room temperature, they can be distinguished spectroscopically and computationally [13]. The conformational preferences influence the compound's reactivity patterns and intermolecular interactions [13].
Irritant